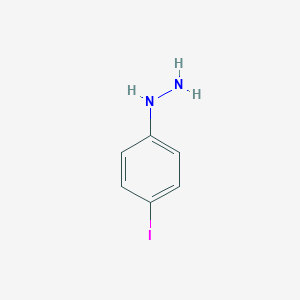

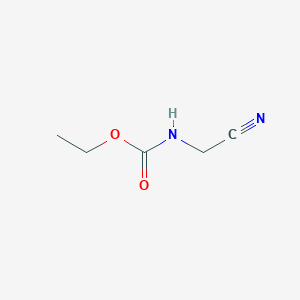

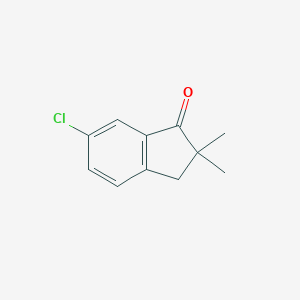

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one often involves complex organic reactions that can include cyclization, halogenation, and condensation steps. For example, the synthesis and characterization of dimethyl(β-ketoiminato)gallium (-indium) complexes have been reported, showcasing the complexity of synthesizing organometallic compounds with similar structural motifs (Shen et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one has been elucidated using various analytical techniques, such as X-ray crystallography and NMR spectroscopy. These studies reveal intricate details about the bonding and configuration of the molecules, providing insights into their chemical behavior and reactivity. The crystal structure of related compounds, such as 6-Chloro-4,4′-dimethyl-2,2′-bipyridine, has been reported, highlighting the importance of weak interactions in determining molecular packing and stability (Conterosito et al., 2016).

Applications De Recherche Scientifique

Summary of the Application

“6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one” has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives . These derivatives have shown promising antibacterial and antifungal properties .

Methods of Application

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique was found to be particularly effective in terms of time and synthetic performance .

Results or Outcomes

The synthesized compounds were tested for their antimicrobial activities against two Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and two fungal agents (Aspergillus niger and Candida albicans) . Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity . Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Potential in Antimicrobial Studies

Summary of the Application

Derivatives of 1,3-diazole, which is structurally similar to 2,3-dihydro-1H-inden-1-one, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Potential in Pharmacology

Summary of the Application

Indole derivatives, which are also structurally similar to 2,3-dihydro-1H-inden-1-one, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Potential in Antimicrobial Studies

Summary of the Application

Derivatives of 1, 3-diazole, which is structurally similar to 2,3-dihydro-1H-inden-1-one, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Potential in Pharmacology

Summary of the Application

Indole derivatives, which are also structurally similar to 2,3-dihydro-1H-inden-1-one, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

6-chloro-2,2-dimethyl-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZYJZIKQGZVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.